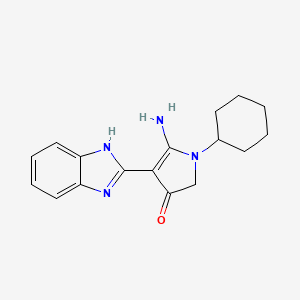
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one: is a heterocyclic compound that features a benzimidazole ring fused to a pyrrolone ring with an amino group at the 5-position and a cyclohexyl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclization to Form the Pyrrolone Ring: The benzimidazole intermediate is then reacted with a suitable diketone or ketoester to form the pyrrolone ring.
Introduction of the Cyclohexyl Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the benzimidazole ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Medicine:
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Activity: It may also have potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or DNA. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis.
Comparison with Similar Compounds
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-morpholinoethyl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 1-position of the pyrrolone ring. While 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one has a cyclohexyl group, the similar compounds have different substituents such as morpholinoethyl, methylphenyl, or other alkyl groups.
- Biological Activity: These structural differences can lead to variations in biological activity, such as differences in enzyme inhibition, DNA interaction, and antimicrobial or anticancer properties.
- Uniqueness: The presence of the cyclohexyl group in this compound may confer unique properties, such as increased lipophilicity, which can affect its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c18-16-15(17-19-12-8-4-5-9-13(12)20-17)14(22)10-21(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYDFJFNFDNVLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
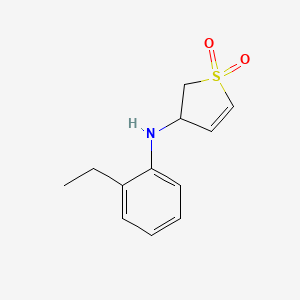
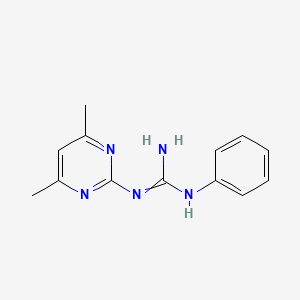
![1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]-](/img/structure/B7732016.png)
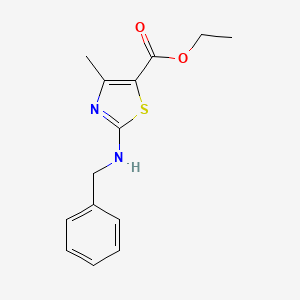
![N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B7732018.png)
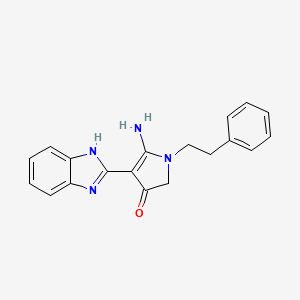
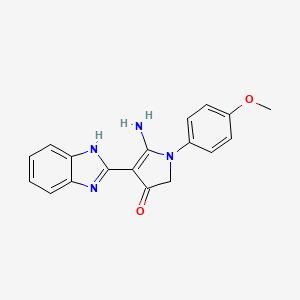

![5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7732063.png)
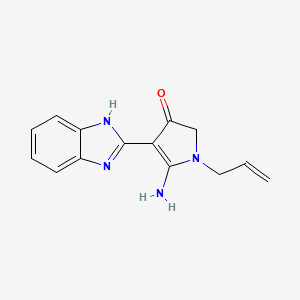
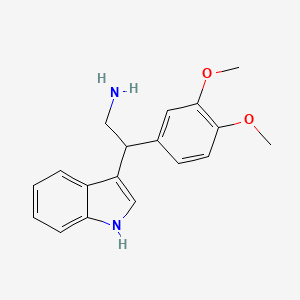
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B7732082.png)
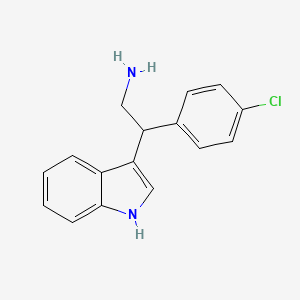
![Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7732108.png)
